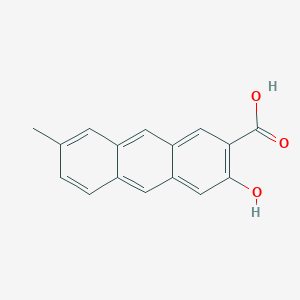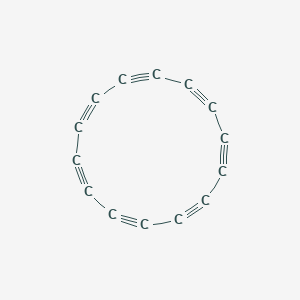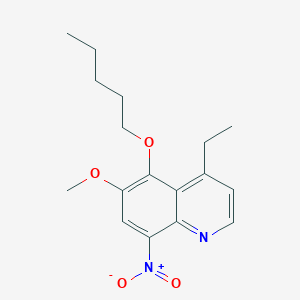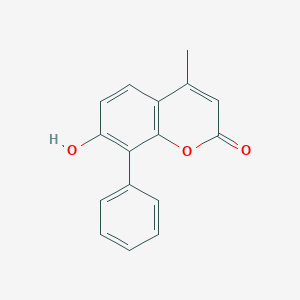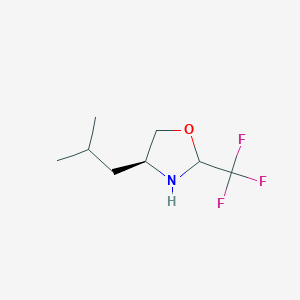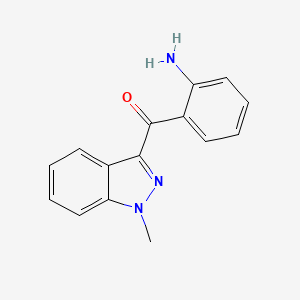![molecular formula C23H31N5O4 B12546341 N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline CAS No. 142978-48-1](/img/structure/B12546341.png)
N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is used in applications that require stable and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dinitroaniline to form the diazonium salt. This is achieved by treating 2,4-dinitroaniline with sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with N-decyl-N-methylaniline in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves the use of automated systems to handle the reagents and monitor the reaction conditions. The final product is purified through recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation: The compound can be oxidized to form different oxidation states, although this is less common.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorinating agents (chlorine gas or sulfuryl chloride).
Major Products
Reduction: Formation of N-Decyl-4-[(E)-(2,4-diaminophenyl)diazenyl]-N-methylaniline.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted derivatives with nitro, sulfonyl, or halogen groups.
科学研究应用
N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological specimens under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The mechanism of action of N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in applications such as photoresponsive materials and molecular switches. The nitro groups can also participate in redox reactions, making the compound useful in various chemical processes.
相似化合物的比较
Similar Compounds
2,4-Dinitro-N-methylaniline: Similar in structure but lacks the decyl group.
2-Amino-4-nitro-N-methylaniline: Contains an amino group instead of a nitro group at the ortho position.
4-Nitro-N-methylaniline: Lacks the second nitro group and the decyl chain.
Uniqueness
N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline is unique due to the presence of both a long decyl chain and two nitro groups, which impart distinct physical and chemical properties. The decyl chain increases the compound’s hydrophobicity, making it suitable for applications in non-polar environments. The nitro groups enhance its reactivity and color intensity, making it valuable in dye and pigment industries.
属性
CAS 编号 |
142978-48-1 |
|---|---|
分子式 |
C23H31N5O4 |
分子量 |
441.5 g/mol |
IUPAC 名称 |
N-decyl-4-[(2,4-dinitrophenyl)diazenyl]-N-methylaniline |
InChI |
InChI=1S/C23H31N5O4/c1-3-4-5-6-7-8-9-10-17-26(2)20-13-11-19(12-14-20)24-25-22-16-15-21(27(29)30)18-23(22)28(31)32/h11-16,18H,3-10,17H2,1-2H3 |
InChI 键 |
CSDINIJWRYCJGF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol](/img/structure/B12546265.png)
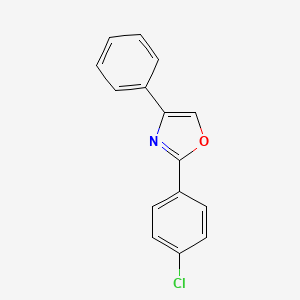

![4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL](/img/structure/B12546286.png)
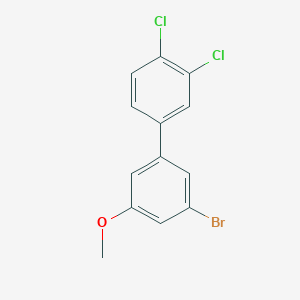
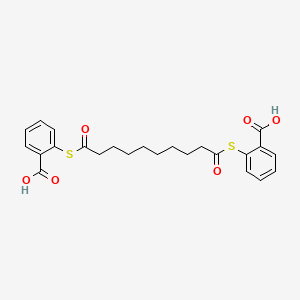
![Ethyl 2-[(3-oxopentanoyl)amino]benzoate](/img/structure/B12546304.png)
